molecular formula C15H12O4 B018497 Methyl 3-(4-formylphenoxy)benzoate CAS No. 103561-09-7

Methyl 3-(4-formylphenoxy)benzoate

Cat. No.: B018497
CAS No.: 103561-09-7
M. Wt: 256.25 g/mol
InChI Key: YTBAESLKZPSLGU-UHFFFAOYSA-N
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Description

Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) is a high-value chemical intermediate of significant interest in modern medicinal chemistry, particularly in the innovative field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that target disease-causing proteins for degradation by the cell's own ubiquitin-proteasome system, representing a transformative therapeutic paradigm beyond traditional occupancy-driven inhibition. This compound, with its aromatic aldehyde and benzoate ester functional groups, serves as a critical building block in the synthesis of linkers that connect E3 ligase ligands to target protein-binding molecules. Its application is exemplified in the development of potent and selective degraders for oncogenic proteins like CARM1 (PRMT4), an arginine methyltransferase implicated in breast cancer progression, where such degraders have demonstrated rapid and profound protein degradation in cellular models. As a key synthetic intermediate, it enables researchers to explore structure-activity relationships and optimize the pharmacological properties of these novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-formylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBAESLKZPSLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585633
Record name Methyl 3-(4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103561-09-7
Record name Methyl 3-(4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Aromatic Ester and Aldehyde Chemistry

The chemical identity of Methyl 3-(4-formylphenoxy)benzoate is rooted in the fundamental classes of aromatic esters and aldehydes. Aromatic esters are characterized by an ester group attached to an aromatic ring. A foundational example is Methyl benzoate (B1203000) (C₆H₅COOCH₃), an ester formed from the condensation of benzoic acid and methanol (B129727). wikipedia.orgatamanchemicals.com These compounds are noted for their applications as solvents, in perfumery, and as precursors in chemical synthesis. wikipedia.orgatamanchemicals.commdpi.com The ester group in these molecules reacts with nucleophiles at the carbonyl center. wikipedia.org

Aldehydes, on the other hand, are defined by the presence of a formyl group (-CHO). The aldehyde function is a cornerstone of organic synthesis, participating in a wide array of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. In this compound, the formyl group is positioned on a phenoxy ring, creating a reactive site for further molecular elaboration. The presence of both the ester and aldehyde functionalities on a diaryl ether framework makes this compound a bifunctional reagent, where each group can potentially undergo selective transformation.

Structural Analysis and Functional Group Interplay

The structure of Methyl 3-(4-formylphenoxy)benzoate, with the chemical formula C₁₆H₁₄O₄, is intricate, featuring two phenyl rings connected by an ether linkage. vibrantpharma.com One ring is substituted with a methyl ester group at the meta-position, while the other bears a formyl group at the para-position. This specific arrangement dictates the molecule's chemical behavior and reactivity.

The key structural components are:

Methyl Benzoate (B1203000) Moiety: This part of the molecule provides the characteristics of an aromatic ester. The electron-withdrawing nature of the ester group influences the reactivity of its attached aromatic ring.

Formyl-Substituted Phenoxy Moiety: The aldehyde group is a highly reactive functional group, susceptible to nucleophilic attack and oxidation. Its position on the phenoxy ring can be influenced by the electron-donating ether oxygen.

Ether Linkage: The ether bond (-O-) provides flexibility to the molecule while also electronically connecting the two aromatic systems.

The interplay between these functional groups is a central aspect of the molecule's chemistry. The electronic effects of the formyl and ester groups, transmitted through the aromatic rings and the ether linkage, can modulate the reactivity of each other. This allows for controlled, stepwise reactions, making the compound a useful building block in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 225942-73-4 vibrantpharma.com
Molecular Formula C₁₆H₁₄O₄ vibrantpharma.com
Molecular Weight 270.28 g/mol vibrantpharma.comsigmaaldrich.com
IUPAC Name methyl 3-[(4-formylphenoxy)methyl]benzoate sigmaaldrich.com

| Purity | Typically ≥95-97% | vibrantpharma.comsigmaaldrich.com |

Overview of Research Trajectories for Formyl Substituted Phenoxybenzoate Derivatives

Strategies for Constructing the Phenyl Ether Linkage

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. This can be achieved by coupling a phenol (B47542) with an aryl halide. In the context of this synthesis, the reactants are typically Methyl 3-hydroxybenzoate and a 4-halobenzaldehyde (such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde).

The Williamson ether synthesis is a long-standing and fundamental method for forming ethers, proceeding via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl or aryl halide. masterorganicchemistry.comlibretexts.org In this specific synthesis, the sodium or potassium salt of Methyl 3-hydroxybenzoate acts as the nucleophile, attacking an activated aryl halide like 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. The reactivity of the aryl halide is enhanced by the electron-withdrawing nature of the formyl group at the para position.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires elevated temperatures to facilitate the nucleophilic aromatic substitution. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the phenolic hydroxyl group of Methyl 3-hydroxybenzoate, generating the necessary phenoxide nucleophile. youtube.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Nucleophile Electrophile Base Solvent Temperature (°C)
Methyl 3-hydroxybenzoate 4-Fluorobenzaldehyde K₂CO₃ DMF 100-150

Modern organic synthesis often employs transition metal catalysts to achieve C-O bond formation under milder conditions and with broader substrate scope than traditional methods. nih.gov

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming diaryl ethers from a phenol and an aryl halide. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, significant improvements have been made. Modern protocols use catalytic amounts of a copper(I) source, such as CuI or Cu₂O, in the presence of a ligand and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). tandfonline.comorganic-chemistry.org These modifications allow the reaction to proceed at lower temperatures (e.g., 90-110°C) and tolerate a wider range of functional groups. organic-chemistry.orgnih.gov For the synthesis of this compound, this would involve coupling Methyl 3-hydroxybenzoate with a 4-halobenzaldehyde.

Buchwald-Hartwig Ether Synthesis: As an alternative to copper-based systems, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for highly efficient diaryl ether synthesis. organic-chemistry.orgcapes.gov.br This cross-coupling reaction typically uses a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized phosphine (B1218219) ligand. youtube.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. The reaction demonstrates excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Transition Metal-Catalyzed Etherification Reactions

Reaction Catalyst System Typical Base Solvent Key Advantages
Ullmann Condensation CuI, Cu₂O, or other Cu(I) salts, often with a ligand (e.g., phenanthroline, salicylaldoxime) organic-chemistry.orgacs.org K₂CO₃, Cs₂CO₃ DMF, Acetonitrile (B52724) Lower catalyst cost, effective for electron-deficient aryl halides. organic-chemistry.org

| Buchwald-Hartwig Synthesis | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, RuPhos) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Milder reaction conditions, broad substrate scope, high yields. capes.gov.brorgsyn.org |

Esterification Routes to the Methyl Benzoate Core

The methyl ester functional group can be introduced either before or after the formation of the ether linkage. If the ether is formed first, the starting material is 3-(4-formylphenoxy)benzoic acid, which is then esterified.

The most common direct method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis. wikipedia.org In this case, 3-(4-formylphenoxy)benzoic acid would be refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orguomustansiriyah.edu.iq The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed, or a large excess of the alcohol reactant (methanol) is used. masterorganicchemistry.combyjus.com Solid acid catalysts, such as sulfated zirconia or specific zeolites, have also been developed to simplify product purification and catalyst recovery. mdpi.comresearchgate.net

Table 3: Catalysts for Fischer-Speier Esterification

Catalyst Type Advantages
Concentrated H₂SO₄ Homogeneous, Brønsted Acid Inexpensive, highly effective. byjus.com
p-Toluenesulfonic Acid (TsOH) Homogeneous, Brønsted Acid Solid, easier to handle than H₂SO₄. wikipedia.org

An alternative to direct acid-catalyzed esterification is the alkylation of a carboxylate salt. google.com First, 3-(4-formylphenoxy)benzoic acid is deprotonated with a base like potassium hydroxide (B78521) or sodium carbonate to form the corresponding carboxylate salt. This salt is then treated with an alkylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a suitable solvent to yield the methyl ester. This method avoids the use of strong acids and the need to manage the water-ester equilibrium.

Introduction and Modification of the Formyl Group

The formyl group can be present in the starting materials (e.g., 4-formylbenzyl bromide or 4-halobenzaldehyde) or it can be introduced or unmasked at a later stage of the synthesis. This latter strategy is often employed to avoid potential side reactions of the aldehyde during other synthetic steps.

Formylation reactions are processes that introduce a formyl group (-CHO) onto a molecule. wikipedia.org For example, if a precursor like Methyl 3-(4-bromophenoxy)benzoate is synthesized, the formyl group can be introduced via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). tcichemicals.com

Alternatively, the formyl group can be generated through the oxidation of a precursor functional group. A common strategy involves the oxidation of a benzyl (B1604629) alcohol. For instance, a synthetic route could proceed through Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate, which is then oxidized to the target aldehyde using a variety of reagents like pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or through Swern or Dess-Martin periodinane oxidation. Another approach involves the oxidation of a methyl group on the phenoxy ring. researchgate.net

Conversely, the aldehyde can be formed by the partial reduction of a more oxidized functional group. For example, a nitrile or an ester group at the 4-position of the phenoxy ring could be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). researchgate.net

Formylation Reactions on Aromatic Rings

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.org Several named reactions are effective for the formylation of electron-rich aromatic compounds, which could be adapted for the synthesis of precursors to this compound. tcichemicals.com

One widely used method is the Vilsmeier-Haack reaction . tcichemicals.com This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride, to formylate activated aromatic rings. tcichemicals.com For the synthesis of a precursor to the target molecule, one could envision the formylation of methyl 3-hydroxybenzoate. However, the hydroxyl group may require protection prior to the reaction.

Another relevant method is the Duff reaction , which uses hexamethylenetetramine to introduce a formyl group onto phenols. tcichemicals.com This could be a viable route for the formylation of methyl 3-hydroxybenzoate. The Gattermann reaction , utilizing cyanides, and the Gattermann-Koch reaction , which uses carbon monoxide and hydrochloric acid, are also classical methods for aromatic formylation. wikipedia.org

The choice of formylation agent often depends on the substrate and the desired regioselectivity. For instance, the Riecke reaction, employing dichloromethyl methyl ether, is noted for its ability to formylate sterically hindered positions. tcichemicals.com

Oxidation of Precursor Alcohol or Methyl Group

An alternative strategy to direct formylation is the oxidation of a precursor alcohol or methyl group. This approach involves synthesizing an intermediate containing a hydroxymethyl or methyl group at the desired position, which is then oxidized to the aldehyde.

For instance, a precursor such as Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate could be oxidized to yield the final product. A variety of oxidizing agents can be employed for the conversion of a primary alcohol to an aldehyde, including pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The selection of the oxidant is crucial to avoid over-oxidation to the carboxylic acid.

Similarly, a precursor like Methyl 3-(4-methylphenoxy)benzoate could be subjected to oxidation to form the desired aldehyde. This transformation is more challenging and often requires specific reagents, such as selenium dioxide or ceric ammonium (B1175870) nitrate (B79036) (CAN), and the reaction conditions must be carefully controlled to achieve the desired product selectively.

Multi-step Synthesis and Protection/Deprotection Strategies

The synthesis of this compound often necessitates a multi-step approach, particularly when functional group compatibility is a concern. A common strategy involves the formation of the ether linkage via a Williamson ether synthesis, followed by the introduction or unmasking of the formyl group.

For example, a plausible route could begin with the reaction of methyl 3-hydroxybenzoate with a protected 4-hydroxybenzaldehyde (B117250) derivative, such as 4-fluorobenzaldehyde, in the presence of a base like potassium carbonate. The protecting group on the aldehyde, if any, would then be removed in a subsequent step.

In a different approach, the synthesis could start from 3-hydroxy-4-methoxybenzaldehyde. mdpi.com A multi-step sequence reported for a different target molecule involved alkylation, nitration, reduction, cyclization, and other transformations. mdpi.comnih.gov While not directly applicable, this illustrates the complexity and the need for protection/deprotection strategies in the synthesis of related substituted aromatic compounds. For instance, a hydroxyl group might be protected as a benzyl ether or a silyl (B83357) ether to prevent it from reacting during subsequent synthetic steps. The protecting group is then removed at a later stage to reveal the free hydroxyl group.

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The efficiency and regioselectivity of the synthetic routes to this compound can vary significantly depending on the chosen methodology.

Synthetic StepReagents and ConditionsYieldRegioselectivity
Williamson Ether SynthesisMethyl 3-hydroxybenzoate, 4-fluorobenzaldehyde, K2CO3, DMA, 110 °C, 24 h89%High for ether formation
Nitration of an Aromatic RingNitric acid, acetic acid, acetic anhydride (B1165640), 0-5 °C to rt, 6 h77% (for a related substrate)Dependent on directing groups
Alkylation of Phenol1-bromo-3-chloropropane, K2CO3, DMF, 70°C, 4 h94.7% (for a related substrate)High for O-alkylation

Data for related reactions, not a direct synthesis of the title compound.

Direct formylation methods like the Vilsmeier-Haack or Duff reactions can be highly efficient for electron-rich substrates, but their regioselectivity can be an issue if multiple activated positions are available on the aromatic ring. The directing effects of existing substituents play a crucial role in determining the position of formylation.

Oxidation of a precursor alcohol is generally a high-yielding reaction, provided that a suitable and selective oxidizing agent is used. The regioselectivity is predetermined by the position of the alcohol group in the precursor molecule. Oxidation of a methyl group is often less efficient and can lead to side products, including over-oxidation to the carboxylic acid.

Multi-step syntheses, while potentially longer, offer greater control over regioselectivity. By introducing functional groups in a specific order and using appropriate protecting groups, it is possible to construct the target molecule with high precision. For example, a Williamson ether synthesis between a pre-functionalized benzoate and a pre-functionalized benzaldehyde (B42025) derivative ensures the correct connectivity and avoids issues of regioselectivity that might arise from direct formylation of the biphenyl (B1667301) ether core. A reported synthesis of a related compound, methyl 2-methoxybenzoate, via a similar etherification strategy achieved a yield of 92%. chemicalbook.com While not a direct synthesis of the title compound, this high yield suggests that the ether linkage formation is an efficient process.

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. Its position on the phenoxy ring influences its reactivity through electronic effects.

Nucleophilic addition is a fundamental reaction of aldehydes. tandfonline.com A nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. chemicalbook.com Subsequent protonation yields the final alcohol product. The reactivity of the aldehyde in this compound is modulated by the electron-donating ether linkage and the electron-withdrawing methyl benzoate group. Aromatic aldehydes, in general, are slightly less reactive than their aliphatic counterparts due to resonance stabilization. alfa-chemistry.comwikipedia.org

Common nucleophiles that add to aromatic aldehydes include:

Organometallic Reagents (Grignard and Organolithium): These strong carbon nucleophiles react to form secondary alcohols.

Cyanide Ions (CN⁻): Addition of cyanide, typically from sources like HCN or NaCN, results in the formation of a cyanohydrin. acs.org

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol.

The general pathway for nucleophilic addition is illustrated below:

Figure 1: General Mechanism of Nucleophilic Addition to the Aldehyde Carbonyl Group.Nucleophilic addition mechanism

The nucleophile (:Nu⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield an alcohol.

The formyl group of this compound readily participates in condensation reactions, which are crucial for forming carbon-carbon bonds.

Aldol Condensation: Since the aromatic aldehyde lacks α-hydrogens, it can only act as an electrophilic partner in crossed or directed Aldol condensations. organic-chemistry.orgfiveable.me When reacted with a ketone or another aldehyde that possesses α-hydrogens in the presence of an acid or base catalyst, it leads to a β-hydroxy carbonyl compound. This product often undergoes spontaneous dehydration to yield a conjugated α,β-unsaturated carbonyl compound, a reaction known as the Claisen-Schmidt condensation. libretexts.org

Knoevenagel Condensation: This is a highly effective reaction for aromatic aldehydes. It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, ethyl acetoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or ammonia (B1221849). nih.govwikipedia.org The reaction typically proceeds to the dehydrated α,β-unsaturated product. wikipedia.org This reaction is valuable for synthesizing a wide array of substituted alkenes. wikipedia.org

Table 1: Representative Knoevenagel Condensation Reaction

Reactant A Reactant B Catalyst Solvent Product Ref.

The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the methyl ester group under specific conditions.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common methods for oxidizing aromatic aldehydes include using potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or milder, more selective reagents. tandfonline.com Modern, environmentally benign methods often employ oxidants like Oxone or hydrogen peroxide-based systems. acs.orgorganic-chemistry.orgresearchgate.net For instance, a urea-hydrogen peroxide complex in formic acid provides a safe and efficient method for this transformation. tandfonline.com The resulting product would be 3-(methoxycarbonyl)phenoxy)benzoic acid.

Table 2: Selected Methods for the Oxidation of Aromatic Aldehydes

Oxidizing System Solvent Conditions Typical Yield Ref.
Urea-Hydrogen Peroxide / Formic Acid Formic Acid Room Temperature, 1.5-3h High tandfonline.com
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Water / Ethanol (B145695) Room Temperature High acs.org
Sodium Perborate / Acetic Acid Acetic Acid 50-60 °C Good to Excellent organic-chemistry.org

Reduction: Chemoselective reduction of the aldehyde in the presence of the ester is a key transformation. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose as it is a mild reducing agent that readily reduces aldehydes but typically does not affect esters under standard conditions. In a study on the closely related methyl 4-formylbenzoate, NaBH₄ in an alcoholic solvent selectively reduced the aldehyde group to a primary alcohol, yielding methyl 4-(hydroxymethyl)benzoate, while leaving the methyl ester intact. uomustansiriyah.edu.iq Applying this to this compound would yield Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate.

The carbonyl group of the aldehyde reacts with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. fiveable.melibretexts.org

Imine Formation: The reaction with a primary amine (R-NH₂) proceeds via nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. nih.govmasterorganicchemistry.com The reaction is reversible and the pH needs to be controlled, typically around 4-5, to ensure the amine is nucleophilic enough while also facilitating the dehydration step. lumenlearning.comyoutube.com

Table 3: General Conditions for Imine Synthesis

Reactant A Reactant B Catalyst Solvent Product Type Ref.

Oxime Formation: Reaction with hydroxylamine (NH₂OH), usually from hydroxylamine hydrochloride, in the presence of a base like sodium hydroxide or pyridine (B92270), yields the corresponding oxime. psu.eduresearchgate.net Oximes are crystalline solids and are useful for the characterization of aldehydes and as intermediates for further transformations, such as the Beckmann rearrangement. alfa-chemistry.com

Table 4: General Conditions for Oxime Synthesis

Reactant A Reactant B Base Solvent Product Type Ref.

Reactivity of the Methyl Ester Group

The methyl ester group is generally less reactive than the aldehyde. It undergoes nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is irreversible and is typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. google.com The initial product is the carboxylate salt, which requires an acidic workup to yield the final carboxylic acid, 4-formylphenoxy)benzoic acid.

Acid-catalyzed hydrolysis is a reversible equilibrium process that requires heating the ester in water with a strong acid catalyst like sulfuric acid. uomustansiriyah.edu.iq

Studies on methyl benzoates have also shown that hydrolysis can be achieved using high-temperature water (250–300 °C) without any added acid or base. psu.edu

Table 5: Typical Conditions for Methyl Ester Hydrolysis

Reaction Reagents Solvent Conditions Product Ref.
Saponification NaOH or KOH Water/Methanol Reflux Carboxylate Salt google.com
Acid Hydrolysis H₂SO₄ (catalytic) Water Reflux Carboxylic Acid uomustansiriyah.edu.iq

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org To drive the reaction to completion, the alcohol reactant is often used as the solvent. For example, reacting this compound with ethanol under acidic conditions would yield Ethyl 3-(4-formylphenoxy)benzoate. The reaction can be catalyzed by various agents, including strong acids (H₂SO₄), alkoxides (e.g., NaOCH₂CH₃), and specialized catalysts like scandium(III) triflate. arkat-usa.org

Reduction to Corresponding Alcohol Derivatives

The formyl (-CHO) and methyl ester (-COOCH₃) groups of this compound can be reduced to their corresponding alcohol derivatives. The selective reduction of one group over the other, or the reduction of both, can be achieved by choosing appropriate reducing agents and reaction conditions.

The aldehyde group is generally more reactive towards reduction than the ester group. Therefore, mild reducing agents can selectively reduce the formyl group to a primary alcohol. More powerful reducing agents will typically reduce both the aldehyde and the ester.

Commonly used reducing agents for esters include strong, non-selective hydrides like lithium aluminum hydride (LAH), which readily reduces esters, carboxylic acids, amides, and many other functional groups to the corresponding alcohols or amines. harvard.edu Sodium borohydride (NaBH₄) is generally considered a milder reducing agent, effective for aldehydes and ketones, but its reactivity with esters can be enhanced, for instance by the slow addition of methanol. sciencemadness.org This enhanced system can be used for the chemoselective reduction of esters. sciencemadness.org Another approach for the selective reduction of a carboxylic acid or ester in the presence of other reducible groups, like an amide, involves the activation of the carboxylic acid via a mixed anhydride followed by reduction with sodium borohydride and methanol. nih.gov

Table 1: Reduction Products of this compound

Starting Material Reducing Agent Functional Group(s) Reduced Product
This compound Mild (e.g., NaBH₄ under controlled conditions) Aldehyde Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate
This compound Strong (e.g., LiAlH₄) Aldehyde and Ester (3-(4-(Hydroxymethyl)phenoxy)phenyl)methanol
This compound NaBH₄/Methanol (slow addition) Ester (potentially aldehyde as well) (3-(4-Formylphenoxy)phenyl)methanol

Transformations at the Aromatic Rings

The two distinct aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the electronic effects of their respective substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. masterorganicchemistry.commsu.edu Substituents can be classified as activating or deactivating, and as ortho, para-directing or meta-directing. uci.edu

Phenoxy Ring: This ring is substituted with an ether linkage (-O-Ar) and a formyl group (-CHO).

The alkoxy group (-O-Ar) is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom which can be donated to the ring through resonance, stabilizing the carbocation intermediate (arenium ion). uci.edu

The formyl group (-CHO) is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion, particularly at the ortho and para positions. uci.edu

The directing effects on this ring are conflicting. However, the powerful activating and ortho, para-directing effect of the ether oxygen generally dominates over the deactivating, meta-directing effect of the formyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the ether linkage.

Benzoate Ring: This ring is substituted with a methyl ester group (-COOCH₃) and the phenoxy group (-OAr).

The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. Similar to the formyl group, it withdraws electron density from the ring. wikipedia.orgma.edu

The phenoxy group is attached at the meta position relative to the ester. Its oxygen atom acts as an electron-donating group via resonance, directing ortho and para to itself.

On the benzoate ring, the ester group deactivates the ring, making it less reactive than benzene. wikipedia.orgma.edu Electrophilic attack will be directed to the positions meta to the ester group. The positions ortho and para to the ether linkage are also activated. This leads to a complex substitution pattern, with the most likely positions for substitution being those that are meta to the deactivating ester group and ortho or para to the activating ether linkage.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Aromatic Ring Substituent Electronic Effect Directing Effect Predicted Substitution Position(s)
Phenoxy Ring -OAr (Ether) Activating, Resonance Donating ortho, para ortho to the ether linkage
Phenoxy Ring -CHO (Formyl) Deactivating, Inductive & Resonance Withdrawing meta
Benzoate Ring -COOCH₃ (Ester) Deactivating, Inductive & Resonance Withdrawing meta meta to the ester, and ortho/para to the ether
Benzoate Ring -OAr (Ether) Activating, Resonance Donating ortho, para

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

For this compound, the presence of the electron-withdrawing formyl and ester groups could potentially make the rings susceptible to nucleophilic attack under certain conditions.

On the phenoxy ring , the formyl group is a strong electron-withdrawing group. If a good leaving group (like a halide) were present at the ortho or para position relative to the formyl group, SNAr could be a viable pathway.

On the benzoate ring , the ester group is also electron-withdrawing. A nucleophile could potentially attack this ring if a suitable leaving group is present ortho or para to the ester.

However, in the parent molecule, there is no inherent leaving group other than a hydrogen atom, which is not typically displaced in SNAr reactions. Therefore, this compound itself is not a primary substrate for SNAr unless it is first modified to include a good leaving group (e.g., a halogen) at an appropriate position. The reaction generally requires an electron-deficient aromatic ring and proceeds via an addition-elimination mechanism. youtube.com

Modifications and Cleavage of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com

The cleavage of aryl ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.commasterorganicchemistry.com The reaction pathway, either SN1 or SN2, depends on the nature of the groups attached to the ether oxygen. wikipedia.org In the case of an aryl-alkyl ether, the cleavage usually occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. The attack occurs on the less sterically hindered carbon. masterorganicchemistry.com

For this compound, an aryl ether, cleavage with a strong acid like HI would likely yield a phenol and an aryl halide. Specifically, the reaction would produce Methyl 3-hydroxybenzoate and 4-formylphenol, although the exact products would depend on which C-O bond is broken. Given the electronic nature of the two aromatic rings, the precise cleavage pattern would need experimental determination.

Recent research has also explored alternative methods for ether cleavage, such as organophotoredox catalysis, which can offer greater chemoselectivity under milder conditions. chemrxiv.org This could potentially allow for the cleavage of the ether bond without affecting the ester or aldehyde functionalities.

Table 3: Potential Products of Ether Linkage Cleavage

Reagent Conditions Likely Products
Strong Acid (e.g., HI, HBr) High Temperature Methyl 3-hydroxybenzoate and a derivative of 4-formylphenol (e.g., 4-formyl-1-halobenzene)
Organophotoredox Catalyst Mild, Light-induced Potentially selective cleavage to yield phenolic and aromatic fragments under specific conditions. chemrxiv.org

Derivatization Strategies and Analog Synthesis from Methyl 3 4 Formylphenoxy Benzoate

Design Principles for Novel Derivatives

The design of new derivatives from methyl 3-(4-formylphenoxy)benzoate is guided by established principles in medicinal chemistry and materials science. These principles aim to optimize the biological activity, selectivity, and physicochemical properties of the resulting molecules.

A key strategy in the design of novel derivatives is bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of enhancing the target compound's biological activity or modifying its pharmacokinetic profile. spirochem.comresearchgate.net For instance, the ester or ether linkage in the core structure could be replaced with bioisosteres to improve metabolic stability or alter solubility. The thoughtful application of bioisosteres can address issues such as P-glycoprotein recognition, modulate basicity, and improve lipophilicity. nih.gov The replacement of a carbon atom with a silicon atom, known as sila-substitution, is a less common but potentially beneficial bioisosteric substitution that can alter bond lengths and angles, potentially improving pharmacological potency and metabolic rate. researchgate.net Similarly, replacing a phenyl ring with other cyclic structures can enhance potency, solubility, and metabolic stability while reducing undesirable properties like plasma protein binding and potential toxicity. acs.org

Pharmacophore modeling is another critical design principle. By identifying the key structural features of a known active molecule, new derivatives of this compound can be designed to mimic this pharmacophore, thereby increasing the probability of desired biological activity. This involves the strategic placement of hydrogen bond donors and acceptors, hydrophobic groups, and charged centers.

Furthermore, structure-activity relationship (SAR) studies of existing analogs provide valuable insights for the design of new derivatives with improved properties. benthamscience.com By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in activity, a predictive model for the design of more potent and selective compounds can be developed. The strategic use of fluorine as a bioisostere for hydrogen can also have profound effects on biological activity due to its unique electronic properties. nih.gov

Synthesis of Extended π-Systems through Condensation Reactions

The aldehyde functionality of this compound is a prime site for the construction of extended π-conjugated systems through various condensation reactions. These reactions are fundamental in the synthesis of materials with interesting photophysical properties, such as dyes, liquid crystals, and organic semiconductors.

The Knoevenagel condensation is a widely employed method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene (B1212753) compound. researchgate.netorientjchem.orgorientjchem.orglookchem.combanglajol.info This reaction, often catalyzed by a weak base, can be used to introduce a variety of substituents, thereby tuning the electronic and steric properties of the resulting extended π-system. orientjchem.org The reaction is versatile, with numerous catalysts and conditions reported to enhance its efficiency and selectivity. researchgate.netorientjchem.orgbanglajol.info

The Wittig reaction provides another powerful tool for the synthesis of alkenes from aldehydes. wiley-vch.de This reaction involves the use of a phosphonium (B103445) ylide to convert the aldehyde into an alkene, offering good control over the stereochemistry of the resulting double bond. wiley-vch.de The Wittig reaction is particularly useful for the synthesis of stilbene (B7821643) derivatives, which are known for their diverse biological activities and applications in materials science.

Below is a table summarizing these condensation reactions:

Reaction NameReactant for AldehydeProduct TypeKey Features
Knoevenagel CondensationActive Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)α,β-Unsaturated Carbonyl or Cyano CompoundC=C bond formation, catalyzed by base. researchgate.netorientjchem.orgorientjchem.orglookchem.combanglajol.info
Wittig ReactionPhosphonium YlideAlkene (e.g., stilbene derivative)Forms C=C bond, often with stereochemical control. wiley-vch.de

Preparation of Bifunctional and Polyfunctional Scaffolds

The presence of two distinct reactive sites in this compound, the aldehyde and the ester, allows for the strategic construction of bifunctional and polyfunctional scaffolds. This is achieved through the use of orthogonal protecting group strategies , which enable the selective modification of one functional group while the other remains protected. bham.ac.uknih.govthieme-connect.de

For example, the aldehyde can be protected as an acetal (B89532), allowing for transformations to be carried out on the ester group, such as hydrolysis followed by amide bond formation. Subsequently, deprotection of the acetal reveals the aldehyde, which can then undergo further reactions. Conversely, the ester can be reduced to an alcohol, which can then be protected, allowing for chemistry to be performed on the aldehyde. The development of orthogonal protecting group strategies is crucial for the synthesis of complex molecules with diverse and reactive functionalities. bham.ac.uk This approach allows for the sequential and controlled modification of the scaffold, leading to the creation of complex molecules with precisely defined architectures. The choice of protecting groups is critical, and they are categorized into sets based on their removal conditions, such as acid-labile, base-labile, or those cleaved by hydrogenolysis. thieme-connect.de

Incorporation into Heterocyclic Systems

The aldehyde group of this compound is a valuable precursor for the synthesis of a wide variety of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

The Hantzsch pyridine (B92270) synthesis is a one-pot multicomponent reaction that allows for the construction of dihydropyridine (B1217469) and pyridine rings from an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. benthamscience.comnih.govorganic-chemistry.orgacs.orgscribd.com By using this compound as the aldehyde component, novel pyridine derivatives bearing the phenoxybenzoate moiety can be readily prepared.

The Gewald aminothiophene synthesis is another multicomponent reaction that provides access to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgmdpi.comderpharmachemica.comresearchgate.net This reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com Utilizing this compound in this reaction leads to the formation of thiophene (B33073) derivatives with potential applications in medicinal chemistry.

The Paal-Knorr synthesis is a classic method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into a suitable precursor through reactions such as the Stetter reaction. The resulting 1,4-dicarbonyl can then undergo cyclization with the appropriate reagents to yield the desired five-membered heterocyclic ring. wikipedia.orgalfa-chemistry.com

A summary of these heterocyclic syntheses is provided in the table below:

Reaction NameReactants with AldehydeHeterocyclic Product
Hantzsch Pyridine Synthesisβ-Ketoester (2 equiv.), Ammonia/Ammonium SaltPyridine/Dihydropyridine benthamscience.comnih.govorganic-chemistry.orgacs.orgscribd.com
Gewald Aminothiophene Synthesisα-Cyanoester, Elemental Sulfur, Base2-Aminothiophene wikipedia.orgorganic-chemistry.orgmdpi.comderpharmachemica.comresearchgate.net
Paal-Knorr Synthesis(Requires conversion to 1,4-dicarbonyl)Furan, Pyrrole, or Thiophene wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net

Strategies for Introducing Chiral Centers

The prochiral nature of the aldehyde group in this compound presents an opportunity to introduce chirality into the molecule, a critical step in the synthesis of many enantiomerically pure pharmaceuticals.

One common strategy is the asymmetric reduction of the aldehyde to a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic methods employing chiral catalysts. rsc.org For instance, enzymes such as horse liver alcohol dehydrogenase (HLADH) can effect the enantioselective reduction of aryl aldehydes. rsc.org Catalytic asymmetric aryl transfer reactions using boronic acids as the aryl source also provide a route to chiral diaryl methanols. acs.orgmdpi.com

The use of chiral auxiliaries is another powerful method for inducing stereoselectivity. numberanalytics.comwikipedia.orgnih.govsigmaaldrich.com A chiral auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org For example, a chiral auxiliary can be attached to the ester group, influencing the facial selectivity of a nucleophilic attack on the aldehyde.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. acs.orgacs.orgnih.govnih.gov Chiral organic molecules, such as proline and its derivatives, can catalyze a variety of transformations on aldehydes with high enantioselectivity. nih.gov These catalysts can activate the aldehyde towards nucleophilic attack and create a chiral environment that favors the formation of one enantiomer over the other. libretexts.orgacs.org

StrategyDescriptionResulting Chiral Moiety
Asymmetric ReductionEnantioselective reduction of the aldehyde. rsc.orgChiral Alcohol
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a stereoselective reaction. numberanalytics.comwikipedia.orgnih.govsigmaaldrich.comVarious, depending on the reaction
OrganocatalysisUse of small chiral organic molecules as catalysts. acs.orgacs.orgnih.govnih.govVarious, depending on the reaction

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of Methyl 3-(4-formylphenoxy)benzoate, distinct signals corresponding to the aromatic protons, the methyl ester protons, and the aldehydic proton are expected.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the two aromatic rings will exhibit complex splitting patterns in the range of approximately 7.0 to 8.2 ppm. The protons on the benzoate (B1203000) ring will show a characteristic splitting pattern for a 1,3-disubstituted benzene (B151609) ring, while the protons on the phenoxy ring will display a pattern typical of a 1,4-disubstituted benzene ring. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic H9.9s (singlet)
Aromatic H (benzoate ring)7.3 - 8.1m (multiplet)
Aromatic H (phenoxy ring)7.1 - 7.9m (multiplet)
Methyl Ester H3.9s (singlet)

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the aldehyde and ester groups are the most deshielded and are expected to appear at the downfield end of the spectrum, typically in the range of 165-195 ppm. The aromatic carbons will resonate in the region of approximately 115-160 ppm. The specific chemical shifts of the aromatic carbons are influenced by the substituents on each ring. The carbon of the methyl ester group (-OCH₃) will appear in the upfield region, usually around 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O191
Ester C=O166
Aromatic C115 - 160
Methyl Ester C52

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the coupled protons within each of the aromatic rings, helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₅H₁₂O₄), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula.

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation techniques with mass spectrometry enhances the analytical power for complex mixtures and provides pure mass spectra for individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for the eluting peaks. nih.gov This technique is instrumental in monitoring reaction progress and assessing the purity of the final product.

GC-MS (Gas Chromatography-Mass Spectrometry) : While potentially less suitable for this specific compound due to its relatively high molecular weight and potential for thermal degradation, GC-MS could be employed if the compound is sufficiently volatile and stable under GC conditions. nih.gov In GC-MS, the sample is vaporized and separated in the gas phase before entering the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation. libretexts.org Expected fragmentation would likely involve cleavage at the ester and ether linkages. pharmacy180.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. mt.comtriprinceton.org These methods probe the vibrational modes of molecular bonds, which absorb or scatter light at characteristic frequencies. triprinceton.org For this compound, these techniques are instrumental in confirming the presence of its key structural features: the ester, the aldehyde, the ether linkage, and the aromatic rings.

In IR spectroscopy, molecules absorb infrared radiation at frequencies that match their natural vibrational frequencies. mt.com Bonds with strong dipoles, such as carbonyl groups (C=O), typically produce strong absorption bands. triprinceton.org Raman spectroscopy, conversely, is based on the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds with polarizable electron clouds, such as aromatic C-C bonds. triprinceton.org Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule.

The expected characteristic vibrational frequencies for this compound are detailed below. The presence of two distinct carbonyl groups (ester and aldehyde) and their electronic environment within the molecule leads to specific absorption bands. pressbooks.publibretexts.orglibretexts.org Conjugation of a carbonyl group to an aromatic ring, as is the case for both the aldehyde and the benzoate ester, typically lowers the stretching frequency compared to their saturated counterparts. pressbooks.publibretexts.org

Expected Vibrational Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aldehyde C=O Stretch ~1705 Strong Medium
Ester C=O Stretch ~1715-1735 Strong Medium
Aromatic C=C Stretch ~1450-1600 Medium-Weak Strong
Aryl Ether C-O Asymmetric Stretch ~1210-1270 Strong Medium
Ester C-O Stretch ~1000-1300 Strong Medium
Aromatic C-H Stretch ~3000-3100 Medium Strong
Aldehyde C-H Stretch ~2720 and ~2820 Weak-Medium Medium

This table is generated based on typical vibrational frequencies for the respective functional groups. pressbooks.publibretexts.orglibretexts.orgvscht.cz

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. caltech.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution within the crystal, from which the exact positions of atoms, bond lengths, and bond angles can be calculated. researchgate.net

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. It would confirm the connectivity of the atoms and reveal the molecule's conformation, including the dihedral angles between the two phenyl rings and the orientation of the methoxycarbonyl and formyl groups. acs.org Furthermore, the analysis would elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonds or π-π stacking. researchgate.net

While the utility of X-ray crystallography for such aromatic ether esters is well-established, a search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for this compound. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality, which can be a challenging process. caltech.eduacs.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, making them indispensable for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. americanpharmaceuticalreview.comuv.es The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. uv.es

For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a non-polar stationary phase, typically a C18-bonded silica (B1680970) (ODS), is used with a polar mobile phase.

Typical RP-HPLC Parameters for Analysis:

Parameter Description
Column C18 (Octadecylsilane) bonded silica, e.g., 4.6 x 250 mm, 5 µm particle size. auroraprosci.comresearchgate.net
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) and water. researchgate.netnih.gov A buffer may be added to control pH.
Detection UV-Vis detector set at a wavelength where the aromatic rings and carbonyl groups show strong absorbance (e.g., ~254 nm or ~290 nm). nih.gov
Flow Rate Typically 1.0 mL/min. researchgate.net
Temperature Ambient or controlled (e.g., 30 °C) for improved reproducibility. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. khanacademy.org Given its molecular weight and functional groups, this compound is amenable to GC analysis, particularly for assessing the presence of volatile impurities. The compound is vaporized in a heated injector and separated as it passes through a capillary column, carried by an inert gas (mobile phase). gcms.cz

A typical GC system for analyzing this compound would employ a capillary column with a non-polar or mid-polarity stationary phase.

Typical GC Parameters for Analysis:

Parameter Description
Column A capillary column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS). nih.gov
Carrier Gas Helium or Nitrogen at a constant flow rate. gcms.cz
Injector Split/splitless injector, operated at a high temperature (e.g., 250-300 °C) to ensure complete vaporization.
Oven Program A temperature program starting at a lower temperature and ramping up to a higher temperature to ensure separation of components with different boiling points. nih.gov
Detector Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. gcms.cz

When coupled with a Mass Spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for each separated component. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the ionized molecule. For this compound, key fragments would likely arise from the cleavage at the ether linkage, loss of the methoxy (B1213986) group (-OCH3) from the ester, and fragmentation of the aldehyde group. This allows for definitive identification of the main component and characterization of unknown impurities. thermofisher.comresearchgate.net However, care must be taken as highly polar compounds like benzoic acid derivatives can sometimes exhibit poor peak shape without derivatization. researchgate.netchromforum.org

Computational and Theoretical Investigations of Methyl 3 4 Formylphenoxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of the total electron density, which simplifies calculations compared to traditional wave function-based methods. nih.govyoutube.com DFT is employed to predict molecular geometries (bond lengths, bond angles), electronic properties, and thermodynamic stability. nih.govyoutube.com

For a molecule like Methyl 3-(4-formylphenoxy)benzoate, DFT calculations would involve optimizing the molecular geometry to find the lowest energy conformation. This process determines the most stable arrangement of the atoms in three-dimensional space. The calculations can reveal subtle structural features, such as the planarity of the phenyl rings and the orientation of the ester and ether linkages. For instance, studies on similar molecules like methyl 3-nitrobenzoate have used DFT with the 6-31+G(d,p) basis set to explore different rotational isomers and their relative stabilities.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Compound (Methyl 3-nitrobenzoate) Note: This data is for a related compound and serves to illustrate the type of information obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond Length C(ar)-C(carbonyl)1.49 Å
C(carbonyl)-O(ester)1.35 Å
O(ester)-C(methyl)1.44 Å
C=O (carbonyl)1.21 Å
Bond Angle C(ar)-C(carbonyl)-O(ester)112.5°
O(ester)-C(carbonyl)-C(ar)125.5°
C(carbonyl)-O(ester)-C(methyl)116.0°

This is a representative table based on typical values for aromatic esters; specific values would need to be calculated for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comnumberanalytics.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap indicates that a molecule is more reactive. numberanalytics.com For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Data for a Related Aromatic Compound Note: This data illustrates typical values obtained from FMO analysis.

ParameterEnergy (eV)
HOMO Energy-5.2822
LUMO Energy-1.2715
HOMO-LUMO Gap 4.0107

Source: The data represents values calculated for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, illustrating the concept. malayajournal.org

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. acs.orgmdpi.com

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. acs.org These simulations can reveal how the molecule flexes and rotates around its single bonds, particularly the ether linkage and the ester group, and how it interacts with surrounding molecules through forces like van der Waals and electrostatic interactions. rsc.orgnih.gov This information is valuable for understanding how the molecule behaves in solution and how it might bind to a receptor site.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.govmasterorganicchemistry.com These studies can identify transition states, intermediates, and the energy barriers associated with each step of a reaction. rsc.org

For a molecule like this compound, computational studies could investigate its synthesis pathway, for example, the mechanism of the ether linkage formation or the esterification reaction. Similarly, its reactivity in subsequent reactions, such as the reduction of the aldehyde group or substitution on the aromatic rings, can be modeled. numberanalytics.comnumberanalytics.com DFT calculations are often used to determine the geometries and energies of reactants, products, and transition states, allowing chemists to understand the feasibility and kinetics of a proposed mechanism. nih.gov For example, computational studies on nucleophilic aromatic substitution have distinguished between traditional SNAr mechanisms and concerted pathways. nih.gov

Quantitative Structure-Reactivity/Synthetic Utility Relationship (QSRR/QSSUR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or physical properties. researchgate.netekb.eg These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to build a mathematical relationship that can predict the behavior of new or untested compounds. nih.govmdpi.com

A QSRR study involving this compound would require a dataset of similar compounds with measured reactivity data (e.g., reaction rates). ekb.egrsc.org Various descriptors, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric, and topological indices, would be calculated for each molecule. researchgate.net Statistical techniques like multiple linear regression (MLR) or machine learning algorithms would then be used to create a model. ekb.egnih.gov Such a model could predict the synthetic utility or reactivity of this compound based on its calculated descriptors.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is essential for structure verification and analysis. DFT and other quantum chemical methods can calculate the parameters that underlie NMR, IR, and UV-Vis spectra.

NMR Spectra: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. researchgate.net Comparing these predicted shifts with experimental data can help assign peaks and confirm the molecular structure.

IR Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.gov This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The predicted spectrum is invaluable for assigning the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. nih.gov This can help interpret the electronic structure and chromophores within the molecule.

Highly accurate methods can predict spectroscopic data with minimal error, aiding in the identification and characterization of complex molecules. researchgate.netarxiv.org

Applications in Advanced Materials Chemistry

Role as an Organic Building Block in Complex Synthetic Endeavors

Organic building blocks are foundational molecules that serve as the starting point for constructing more complex compounds, including pharmaceuticals, agrochemicals, and polymers. colorado.edu Methyl 3-(4-formylphenoxy)benzoate, with its aldehyde and ester functional groups, is a valuable synthon for chemists. vibrantpharma.comfluorochem.co.uk The reactivity of the formyl group, in particular, allows for a variety of chemical transformations. wikipedia.orgacs.orgcore.ac.uk

Precursor in the Synthesis of Pharmaceutical Intermediates

The search for new bioactive molecules is a constant endeavor in medicinal chemistry. Aromatic aldehydes and benzoate (B1203000) derivatives are common structural motifs in many pharmaceutical compounds. For instance, methyl 2-formylbenzoate (B1231588) is recognized as a precursor for compounds with a range of pharmacological activities, including antifungal and anticancer properties. researchgate.net While direct evidence of this compound's use is not extensively documented, its structural similarity to known pharmacophores suggests its potential as a key intermediate. The formyl group can undergo reactions like reductive amination to introduce nitrogen-containing functionalities, a common step in the synthesis of drug candidates. sigmaaldrich.com For example, a related compound, methyl 3-formylbenzoate, is used to prepare a compound with SENP1 protease inhibition activity, which is relevant in certain diseases. sigmaaldrich.com The synthesis of gefitinib, an anticancer drug, involves intermediates derived from methyl 3-hydroxy-4-methoxybenzoate, highlighting the importance of substituted benzoates in pharmaceutical synthesis. mdpi.com

Scaffold for Agrochemical Development

In the field of agrochemicals, the phenoxy-ether linkage is a well-established feature in many herbicides and fungicides. Research on phenoxypyridine derivatives, which share a similar structural element with this compound, has shown a wide range of biological activities. nih.gov These compounds can act as inhibitors for key enzymes in plants and fungi. nih.gov The formyl group of this compound can be transformed into various other functional groups, allowing for the systematic modification of the molecule's properties to optimize its biological activity. For instance, methyl 4-formylbenzoate, a related compound, is a phytoalexin with antifungal effects produced by plants under stress. researchgate.netnih.gov This suggests that structures incorporating a formylbenzoate moiety have inherent biological relevance that can be exploited in the design of new agrochemicals.

Integration into Polymer and Materials Science

The dual functionality of this compound makes it a prime candidate for incorporation into various polymers and advanced materials, contributing to the development of materials with tailored properties. sigmaaldrich.com

Development of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are crucial for display technologies. colorado.eduyoutube.com The synthesis of liquid crystalline materials often involves the assembly of molecules with rigid, rod-like structures. researchgate.netresearchgate.net Aromatic aldehydes and benzoates are common components used to create these rigid cores. researchgate.netmdpi.com The structure of this compound, with its linked phenyl rings, provides the necessary rigidity. The aldehyde group can be used to form Schiff bases (imines) by reaction with primary amines, a common strategy to create larger, more complex liquid crystalline molecules. mdpi.comnih.gov This approach allows for the systematic tuning of the material's mesomorphic properties, such as the temperature range of the liquid crystal phase. mdpi.com

Fabrication of Fluorescent Labels and Probes

Fluorescent probes are indispensable tools in biological and chemical research for visualizing and tracking molecules. bioacts.com The design of these probes often involves incorporating a fluorophore into a molecule that can specifically interact with a target. While not inherently fluorescent in the visible range, the formyl group of this compound can be a reactive handle to attach a fluorescent dye. nih.gov Furthermore, the formyl group itself can be part of a reaction that generates a fluorescent product, a concept explored in the design of probes for chemical transformations. nih.gov For example, photoaffinity probes with formyl peptide structures have been developed to label receptors in living cells. whiterose.ac.uk This indicates the potential to modify this compound to create targeted fluorescent labels.

Utilization as a Crosslinker in Advanced Polymeric Systems

Crosslinking is a process that connects polymer chains, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance. thermofisher.com Aldehyde groups are effective for crosslinking, particularly in reactions with molecules containing amine groups to form stable imine or, after reduction, amine linkages. nih.govthermofisher.com this compound, possessing a reactive aldehyde, can function as a crosslinking agent. korambiotech.com This is particularly relevant in the curing of resins and the modification of biopolymers. The reaction of the aldehyde with primary amines is a well-established method for creating crosslinked networks. thermofisher.com This capability allows for the integration of the rigid phenoxy-benzoate structure into a polymer network, potentially enhancing its thermal and mechanical properties. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly Processes

The design of molecules capable of spontaneous organization into well-defined, higher-order structures is a cornerstone of supramolecular chemistry. This compound possesses key structural motifs that suggest its utility as a versatile building block in this domain. The formyl group, the ester moiety, and the aromatic rings can all participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are the driving forces behind self-assembly.

The aldehyde functionality is a particularly effective hydrogen bond acceptor, capable of forming directional interactions with suitable donor molecules. This has been widely exploited in the design of liquid crystals and organogels. While direct studies on the self-assembly of this compound are not extensively documented, the behavior of analogous aromatic aldehydes and benzoates provides a strong indication of its potential. For instance, the self-assembly of various benzoic acid derivatives on surfaces and in the solid state is well-established, often leading to the formation of one-dimensional chains or more complex two-dimensional networks through hydrogen bonding between the carboxylic acid groups. Although the ester group in this compound is a weaker hydrogen bond acceptor than a carboxylic acid, it can still participate in C-H···O interactions, contributing to the stability of supramolecular architectures.

Furthermore, the two phenyl rings in the molecule can engage in π-π stacking interactions, which are crucial for the formation of columnar or lamellar structures in liquid crystals and other ordered materials. The dihedral angle between the two aromatic rings, dictated by the ether linkage, will influence the packing arrangements in the solid state and in solution aggregates.

The reactivity of the formyl group also opens up avenues for dynamic supramolecular systems. The formation of reversible covalent bonds, such as imines (Schiff bases) through reaction with primary amines, allows for the creation of stimuli-responsive materials. The equilibrium of this reaction can often be controlled by external factors like pH or temperature, leading to systems that can assemble and disassemble on demand. This dynamic nature is highly desirable for applications in areas such as self-healing materials and controlled-release systems.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assembly

Functional Group Type of Interaction Potential Interacting Partners Resulting Supramolecular Motifs
Formyl Group (-CHO)Hydrogen Bonding (acceptor)Alcohols, Amides, Carboxylic AcidsChains, Sheets, Networks
Dipole-DipoleOther polar moleculesOrdered packing
Methyl Ester (-COOCH₃)Hydrogen Bonding (acceptor)C-H donorsStabilization of larger assemblies
Dipole-DipoleOther polar moleculesContribution to overall packing
Aromatic Ringsπ-π StackingOther aromatic systemsColumnar or lamellar structures
Ether Linkage (-O-)Conformational Influence-Dictates the overall molecular shape and packing efficiency

Catalytic Applications as a Ligand or Scaffold Precursor

The presence of a reactive formyl group and the potential for further functionalization make this compound an attractive precursor for the synthesis of ligands for catalysis. The aldehyde can be readily converted into a variety of other functional groups, such as amines, imines, or alcohols, which can then act as coordination sites for metal ions.

A particularly promising application lies in the synthesis of Schiff base ligands. The condensation reaction of the formyl group with a primary amine yields an imine linkage (-C=N-). Schiff bases are a versatile class of ligands that can coordinate to a wide range of transition metals, forming stable complexes that have shown catalytic activity in numerous organic transformations. These reactions include oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the resulting metal complex, and thus its catalytic activity, can be fine-tuned by varying the substituents on both the aldehyde and amine precursors.

For instance, a Schiff base ligand derived from this compound and a chiral amine could be used to synthesize a chiral metal complex for asymmetric catalysis. The diaryl ether backbone of the ligand could provide a specific steric environment around the metal center, influencing the enantioselectivity of the catalyzed reaction.

Furthermore, this compound can serve as a precursor for the construction of larger, more complex ligand scaffolds. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site. This difunctional nature (formyl and carboxylate) makes it a suitable building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature and high surface area of MOFs make them excellent candidates for heterogeneous catalysis. A MOF constructed with a linker derived from this compound could potentially have accessible metal sites within its pores, which could act as catalytic centers. The formyl groups lining the pores could also be post-synthetically modified to introduce other functionalities or to anchor catalytic species.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Ligand Type Metal Complex Potential Catalytic Reaction Rationale
Schiff Base LigandsTransition Metal Complexes (e.g., Cu, Co, Ni, Pd)Oxidation, Reduction, C-C CouplingThe imine nitrogen and other donor atoms can coordinate to the metal, creating an active catalytic center.
Chiral Schiff Base LigandsChiral Transition Metal ComplexesAsymmetric SynthesisThe chiral ligand can induce enantioselectivity in the reaction product.
Carboxylate-Functionalized LigandsMetal-Organic Frameworks (MOFs)Heterogeneous Catalysis, Gas SorptionThe porous structure of the MOF can provide access to active metal sites for catalysis.

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Methodologies

The conventional synthesis of diaryl ethers like methyl 3-(4-formylphenoxy)benzoate has often relied on methods that are not environmentally friendly. researchgate.net The classic Ullmann condensation, for instance, requires harsh conditions and stoichiometric copper, leading to significant waste. researchgate.netresearchgate.net The future lies in developing greener and more sustainable synthetic routes.

Key areas of development include:

Advanced Catalytic Systems: There is a strong push to replace traditional copper-based catalysts with more efficient and benign alternatives like palladium. researchgate.net The aim is to achieve high yields under milder conditions, reducing energy consumption. researchgate.net Electrosynthesis is also emerging as a green tool for forming C-O bonds, offering a cost-effective approach by using electrons as reagents. nih.gov

Eco-Friendly Reaction Media: The use of hazardous volatile organic compounds (VOCs) is being phased out in favor of greener solvents such as water, ionic liquids, or deep eutectic solvents. researchgate.netcambridgescholars.com This shift significantly reduces the environmental impact of the synthesis process. researchgate.net

Renewable Resources and Atom Economy: Researchers are exploring the use of renewable feedstocks like lignin (B12514952) to produce functionalized diaryl ethers. switt.ch Methods like the Chan-Lam coupling are being employed to convert lignin into valuable diaryl ether products with high efficiency. switt.ch The principles of atom economy are also being applied to minimize waste by designing reactions where most of the reactants are incorporated into the final product. rsc.org This includes the development of one-pot multicomponent reactions (MCRs). researchgate.net

Alternative Energy Sources: To reduce energy consumption, alternative methods like microwave irradiation, ultrasonic sonication, and mechanochemical synthesis are being explored. cambridgescholars.com These techniques can shorten reaction times and lead to higher yields of selective products. cambridgescholars.com

A comparison of traditional versus emerging green synthetic methodologies is presented in Table 1.

FeatureTraditional Methods (e.g., Ullmann Condensation)Emerging Green Methodologies
Catalyst Stoichiometric copper powder/salts researchgate.netCatalytic palladium, copper nanoparticles, organocatalysts researchgate.netcambridgescholars.com
Reaction Conditions High temperatures (120-250°C) researchgate.netMilder temperatures, room temperature in some cases nih.govdocumentsdelivered.com
Solvents Often high-boiling polar solvents like pyridine (B92270) researchgate.netWater, ionic liquids, deep eutectic solvents, eco-friendly solvents researchgate.netrsc.org
Energy Input Prolonged heating (12-48h) researchgate.netMicrowave irradiation, ultrasound sonication cambridgescholars.com
Atom Economy Low to moderate, often with significant byproducts researchgate.netHigh, with a focus on one-pot and multicomponent reactions researchgate.netrsc.org
Feedstocks Typically petroleum-derived aryl halides and phenols researchgate.netExploration of renewable resources like lignin switt.ch

Table 1: Comparison of Synthetic Methodologies for Diaryl Ethers

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical personality of this compound is multifaceted due to its combination of functional groups. While the aldehyde, ester, and diaryl ether have known reactivities, their interplay can lead to new and unexpected chemical transformations.

Future research in this area is expected to focus on:

Multicomponent Reactions (MCRs): The aldehyde group is an excellent candidate for participating in MCRs, which involve combining three or more reactants in a single step to create complex molecules. researchgate.net This is an efficient way to build molecular diversity. researchgate.net Aromatic aldehydes, in general, are known to react with various nucleophiles to form a wide range of products. researchgate.netresearchgate.net

Unconventional Bond Activation: The typically stable diaryl ether C-O bond and the C(acyl)-O bond of the ester can be targeted for novel transformations. acs.org Recent studies have shown that aromatic esters can undergo decarbonylative coupling to form diaryl ethers directly, providing a new synthetic route. acs.org

Late-Stage Functionalization: The aromatic rings of the molecule are prime targets for C-H activation, a process that allows for the direct addition of new functional groups without pre-functionalization. cdnsciencepub.com This atom-economical approach can rapidly generate a library of derivatives for various applications. cdnsciencepub.com

Asymmetric Catalysis: For applications where chirality is important, such as in bioactive molecules, developing catalytic methods for the asymmetric synthesis of diaryl ethers is a significant goal. rsc.orgacs.org N-heterocyclic carbene (NHC) catalysis has shown promise in the atroposelective esterification of prochiral dialdehydes to create axially chiral diaryl ethers. rsc.org

Design and Synthesis of Advanced Functional Materials Incorporating the Core Structure

The structural features of this compound—rigidity from the aromatic rings and flexibility from the ether linkage—make it an excellent candidate for creating advanced materials. The aldehyde group is particularly useful as it can be used for polymerization and for modifying polymers after they are formed. numberanalytics.comnih.gov

Future directions in materials science using this core structure include:

High-Performance Polymers: Incorporating this monomer into polymers like polyacetals and polyimines can lead to materials with enhanced properties. numberanalytics.com The aldehyde group can be used for cross-linking, which improves the mechanical strength and thermal stability of the polymers. numberanalytics.com Aldehyde-functional polymers can be synthesized with controlled molecular weights using techniques like RAFT polymerization. nih.gov

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The well-defined shape of this compound makes it suitable for constructing highly ordered, porous materials. These materials have potential uses in gas storage, separation, and catalysis.

Functional Small Molecules: The core structure can be used to design liquid crystals, molecular sensors, and components for light-emitting materials. The electronic properties can be fine-tuned through chemical modifications to create materials with specific functions.

Biomedical Applications: Aldehyde-functional polymers are of interest for biomedical applications due to their ability to conjugate with proteins, enzymes, and other biomolecules. researchgate.netacs.org Some aldehyde-based polymers have shown biocompatibility and biodegradability. numberanalytics.com

The potential applications of polymers derived from aldehyde-functional monomers are summarized in Table 2.

Polymer TypeKey PropertiesPotential Applications
Polyacetals Excellent mechanical properties numberanalytics.comIndustrial components
Polyimines Functional, potential for biocompatibility numberanalytics.comBiomedical applications, functional materials numberanalytics.com
Aldehyde-functional Polycarbonates Reactive platform, degradable backbone nih.govDrug delivery, tissue engineering nih.gov
Cross-linked Acrylics Enhanced mechanical strength and thermal stability numberanalytics.comAdvanced coatings, adhesives numberanalytics.comresearchgate.net

Table 2: Potential Applications of Polymers from Aldehyde-Functional Monomers

Synergistic Integration of Computational and Experimental Approaches for Discovery

The combination of computational modeling and experimental work is a powerful strategy for accelerating scientific discovery. researchgate.netnih.govmdpi.comresearchgate.net This synergy allows for the prediction of molecular properties and the rational design of new molecules and materials, saving time and resources. researchgate.netfrontiersin.org

Future research will increasingly rely on this integrated approach:

Predicting Reactivity and Mechanisms: Computational methods like Density Functional Theory (DFT) can be used to understand reaction mechanisms and predict the most likely sites for chemical reactions on the this compound molecule. This can guide the optimization of synthetic routes.

Virtual Screening for New Materials: Large virtual libraries of derivatives can be computationally screened to identify candidates with desired electronic, optical, or mechanical properties for applications such as OLEDs or advanced polymers. frontiersin.org This in silico approach narrows down the number of compounds that need to be synthesized and tested. frontiersin.org

Modeling Material Properties: Molecular dynamics (MD) simulations can provide insights into the behavior of polymers and other materials at the atomic level. frontiersin.org This helps to understand the relationship between molecular structure and macroscopic properties, aiding in the design of new high-performance materials. frontiersin.org The integration of machine learning with these simulations is expected to further enhance predictive capabilities. mdpi.comfrontiersin.org

Q & A

Q. How do steric and electronic effects influence the ester’s stability under basic conditions?

  • Methodological Answer : Substituent effects are studied via Hammett plots (σ values for para-substituents). For example, electron-withdrawing groups (e.g., -NO₂) accelerate ester hydrolysis in NaOH/MeOH, while bulky groups (e.g., -CF₃) reduce reaction rates by 30–50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.